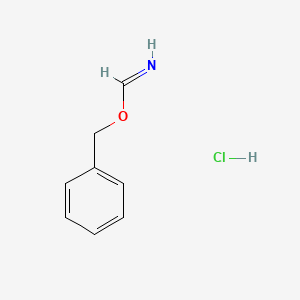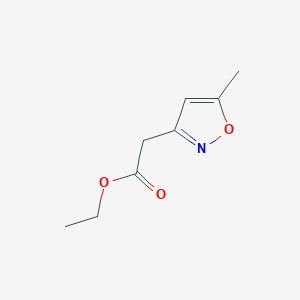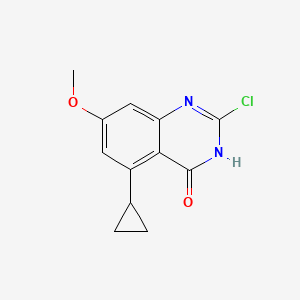
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one, also known as CCMBQ, is a synthetic compound that has gained significant attention in scientific research due to its pharmacological properties. CCMBQ is a quinazolinone derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one exerts its pharmacological effects through various mechanisms. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. This compound has also been shown to activate the extrinsic and intrinsic apoptotic pathways, leading to the induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and increase the expression of pro-apoptotic proteins, such as Bax and Bak. This compound has also been shown to reduce the expression of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has several advantages for lab experiments. This compound has been shown to have high potency and selectivity for its pharmacological targets, making it a useful tool for studying various signaling pathways. This compound has also been shown to have low toxicity and good solubility, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. This compound has poor stability in aqueous solutions, requiring careful handling and storage. This compound also has limited availability and high cost, making it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one research. This compound could be further studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound could also be studied for its potential synergistic effects with other drugs or compounds. In addition, this compound could be modified to improve its pharmacological properties, such as stability and selectivity. Finally, this compound could be studied for its potential toxicity and pharmacokinetic properties in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its pharmacological properties. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including further studies on its potential therapeutic applications and modification to improve its pharmacological properties.
Applications De Recherche Scientifique
2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
2-chloro-5-cyclobutyloxy-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-8-5-9-11(12(17)16-13(14)15-9)10(6-8)19-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPXEAYTJZRXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3CCC3)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Phenyl-7H-benzo[c]carbazole](/img/structure/B3274017.png)
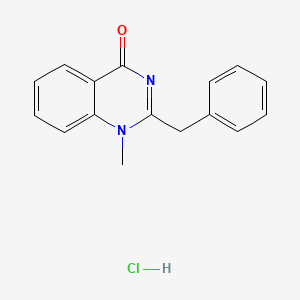
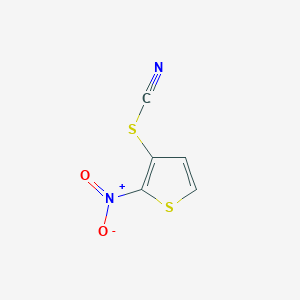

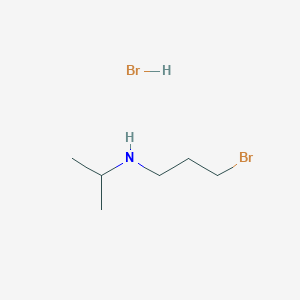
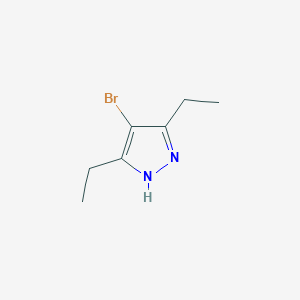
![6-Amino-3,7-Dihydro-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B3274041.png)
![3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3274048.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B3274051.png)
